molecular formula C20H18O6 B155809 Uralenin CAS No. 139163-17-0

Uralenin

Cat. No.: B155809
CAS No.: 139163-17-0
M. Wt: 354.4 g/mol
InChI Key: CQVDOHIEYGNTQX-UHFFFAOYSA-N
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Description

Uralenin is a flavonoid compound isolated from the leaves of Glycyrrhiza uralensis Fisch, commonly known as licorice. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction and purification of uralenin from Glycyrrhiza uralensis Fisch involve several steps. Initially, the leaves are dried and ground into a fine powder. The powdered leaves are then subjected to solvent extraction using ethanol or methanol. The extract is concentrated under reduced pressure, and this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The leaves of Glycyrrhiza uralensis Fisch are harvested, dried, and processed in large extraction units. Solvent extraction is performed using industrial-grade ethanol or methanol, and the extract is concentrated in large evaporators. Purification is achieved through industrial-scale chromatography, ensuring high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Uralenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which may exhibit different biological properties.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

    Chemistry: Uralenin serves as a valuable intermediate in the synthesis of complex organic molecules and as a standard compound in analytical chemistry.

    Biology: this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

    Medicine: this compound has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

    Industry: this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of uralenin involves multiple molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Activity: this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

    Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase.

Comparison with Similar Compounds

Uralenin is structurally similar to other flavonoids such as quercetin, kaempferol, and apigenin. it exhibits unique properties that distinguish it from these compounds:

    Quercetin: Both this compound and quercetin have antioxidant and anti-inflammatory activities, but this compound shows higher potency in certain assays.

    Kaempferol: this compound and kaempferol share similar anticancer properties, but this compound has a broader spectrum of activity against different cancer cell lines.

    Apigenin: While both compounds exhibit neuroprotective effects, this compound has been shown to be more effective in models of neurodegenerative diseases.

Properties

IUPAC Name

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-9,21-22,24-25H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVDOHIEYGNTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160948
Record name Uralenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139163-17-0
Record name Uralenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uralenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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